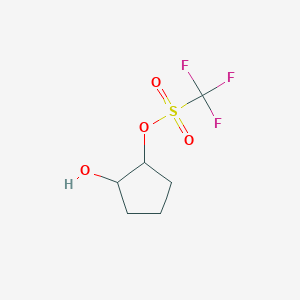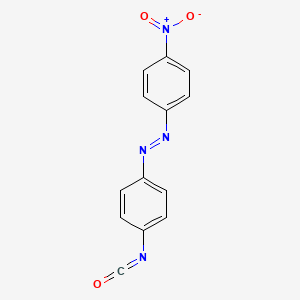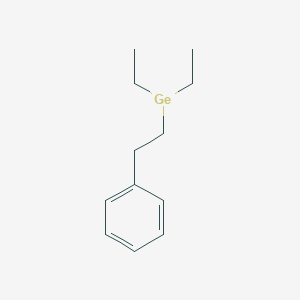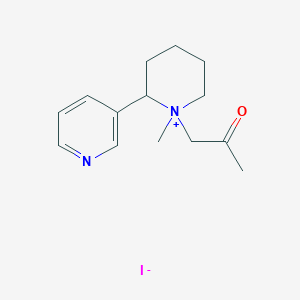![molecular formula C25H33NO2 B14259424 Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone CAS No. 164396-67-2](/img/structure/B14259424.png)
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone typically involves the reaction of a phenylmethanone derivative with a piperidine-containing heptyl chain. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and piperidine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(piperidin-3-yl)methanone
- 2-Phenyl-1-(piperidin-1-yl)ethanone
- Piperidine derivatives
Uniqueness
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone is unique due to its specific structural features, such as the heptyl chain connecting the piperidine ring to the phenylmethanone moiety. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research applications.
Properties
CAS No. |
164396-67-2 |
|---|---|
Molecular Formula |
C25H33NO2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
phenyl-[3-(7-piperidin-1-ylheptoxy)phenyl]methanone |
InChI |
InChI=1S/C25H33NO2/c27-25(22-13-6-4-7-14-22)23-15-12-16-24(21-23)28-20-11-3-1-2-8-17-26-18-9-5-10-19-26/h4,6-7,12-16,21H,1-3,5,8-11,17-20H2 |
InChI Key |
PXIXUEJSELHHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCCCOC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)





![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)


![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
